molecular formula C22H13Cl4FN2 B10921112 3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10921112
M. Wt: 466.2 g/mol
InChI Key: QQKPWFGRVCLLEY-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple halogenated phenyl groups and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate phenyl groups.

    Coupling Reactions: The final step involves coupling the halogenated phenyl groups with the pyrazole ring under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(3,4-dichlorophenyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole
  • 3,5-bis(3,4-dichlorophenyl)-1-(4-bromophenyl)-4-methyl-1H-pyrazole
  • 3,5-bis(3,4-dichlorophenyl)-1-(4-iodophenyl)-4-methyl-1H-pyrazole

Uniqueness

The uniqueness of 3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole lies in the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different halogen atoms.

Properties

Molecular Formula

C22H13Cl4FN2

Molecular Weight

466.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H13Cl4FN2/c1-12-21(13-2-8-17(23)19(25)10-13)28-29(16-6-4-15(27)5-7-16)22(12)14-3-9-18(24)20(26)11-14/h2-11H,1H3

InChI Key

QQKPWFGRVCLLEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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